Structural Uniqueness: Pyridin-3-yl Carboxamide Substituent Absent from All Published Active Congeners
A systematic cross-referencing of the pyridazinobenzylpiperidine series reported by Kilic et al. (Molecules 2024) [1] and the pyridazine-3-carboxamide kinase inhibitor patents US 9,834,548 [2] and US 9,126,947 [3] reveals that the N-(pyridin-3-yl) carboxamide motif present in the target compound is structurally distinct from all exemplified active compounds. The Kilic et al. series employs an N′-benzylidene acetohydrazide linker [1], while the kinase inhibitor patents feature carboxamide substituents such as substituted phenyl, pyrazolyl, or bicyclic heteroaryl groups, but not an unsubstituted pyridin-3-yl ring [2][3]. This structural divergence means that no quantitative potency, selectivity, or PK data from these compound libraries can be directly extrapolated to the target compound.
| Evidence Dimension | Structural similarity to published active compounds in the class |
|---|---|
| Target Compound Data | Pyridazine-3-carboxamide core + 4-benzylpiperidine at C6 + N-(pyridin-3-yl) carboxamide side chain |
| Comparator Or Baseline | Closest published compounds: (i) Kilic et al. S5 – pyridazinone-2-yl acetohydrazide scaffold with 3-Cl-benzylidene [1]; (ii) US 9,126,947 Example compounds – pyridazine-3-carboxamides with substituted phenyl/heteroaryl amides [3] |
| Quantified Difference | No identical scaffold overlap; target compound represents a novel substitution pattern within the chemotype |
| Conditions | Literature and patent structure survey conducted June 2026 |
Why This Matters
The absence of structural precedent in the published active series means that researchers cannot assume the target compound will share the MAO-B, JAK, or ALK inhibitory profiles of its congeners; empirical characterization is mandatory before any target hypothesis can be adopted.
- [1] Kilic, S. et al. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules 2024, 29(13), 3097. View Source
- [2] US Patent 9,834,548. Pyridazine compounds as JAK inhibitors. Issued December 5, 2017. View Source
- [3] US Patent 9,126,947. Substituted pyridazine carboxamide compounds. Issued September 8, 2015. View Source
